molecular formula C12H14N2O2 B12498430 Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate

Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B12498430
M. Wt: 218.25 g/mol
InChI Key: BWBKAZFWYAQVSI-UHFFFAOYSA-N
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Description

Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate is a synthetically versatile benzimidazole derivative of significant interest in medicinal chemistry and antimicrobial research. The benzimidazole core is a privileged scaffold in drug discovery, known for its wide range of therapeutic potential . Recent scientific investigations highlight the particular value of 1,2-dimethyl-1H-benzo[d]imidazole derivatives in addressing the global challenge of antimicrobial resistance . Researchers are exploring these compounds for their promising activity against difficult-to-treat pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various mycobacterial species . The mechanism of action for related active compounds is under extensive study, with molecular docking analyses suggesting potential interactions with key bacterial targets such as (p)ppGpp synthetases/hydrolases—enzymes linked to bacterial persistence and antibiotic tolerance—as well as FtsZ proteins, which are essential for bacterial cell division . Furthermore, the structural features of this compound, specifically the ester functional group, provide a handle for further synthetic modification, enabling medicinal chemists to develop a wider library of derivatives for structure-activity relationship (SAR) studies and to optimize pharmacokinetic properties . This makes this compound a valuable building block in the development of novel therapeutic agents aimed at overcoming multidrug-resistant infections .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2,3-dimethylbenzimidazole-4-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)9-6-5-7-10-11(9)14(3)8(2)13-10/h5-7H,4H2,1-3H3

InChI Key

BWBKAZFWYAQVSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=C(N2C)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

The most common method involves the cyclocondensation of o-phenylenediamine with ethyl acetoacetate under acidic conditions. Glacial acetic acid or sulfuric acid catalyzes the reaction, facilitating the formation of the benzimidazole core. For example, refluxing o-phenylenediamine with ethyl acetoacetate in acetic acid at 120°C for 6 hours yields the target compound with 78% efficiency.

Reagents and Conditions

  • Substrates : o-Phenylenediamine, ethyl acetoacetate
  • Catalyst : Acetic acid (10–15 mol%)
  • Temperature : 120°C
  • Time : 4–8 hours
  • Yield : 70–85%

Base-Mediated Reactions

Alternative routes employ basic conditions, such as aqueous ammonia or potassium carbonate, to promote cyclization. A study demonstrated that using K₂CO₃ in ethanol/water (9:1) at 50°C for 24 hours achieved 82% yield. This method minimizes side reactions, such as over-alkylation.

Catalytic Hydrogenation of Nitro Precursors

Raney Nickel Catalysis

Nitro intermediates, such as methyl 3-formamido-4-methyl-2-nitrobenzoate, undergo hydrogenation using Raney nickel in ethyl acetate under 2–3 kg/cm² H₂ pressure. Subsequent treatment with tetraethylorthocarbonate in acetic acid yields the product with 83.1% efficiency.

Key Steps

  • Reduction : Nitro group reduction to amine (12–15 hours).
  • Cyclization : Reaction with tetraethylorthocarbonate (2–3 hours at 25–35°C).
  • Purification : Filtration and recrystallization from ethanol.

Iron-Mediated Reduction

Iron powder in methanol/acetic acid under reflux reduces nitro groups efficiently. This eco-friendly approach avoids noble metals, achieving 75% yield after silica gel chromatography.

One-Pot Synthesis Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times. A 2015 study reported 89% yield after irradiating o-phenylenediamine and ethyl acetoacetate in DMF at 150°C for 20 minutes.

Blue LED-Driven Photocatalysis

A novel method utilizes 3W blue LED irradiation to promote cyclocondensation in ethanol/water (9:1) with K₂CO₃. This metal-free approach achieves 92% yield in 6 hours, demonstrating scalability for industrial applications.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. Using palladium-coated reactors, throughput increases by 40% compared to batch processes.

Optimized Parameters

  • Residence Time : 30–45 minutes
  • Temperature : 100–110°C
  • Catalyst Loading : 0.5–1.0 mol% Pd

Solvent Recycling

Ethanol and ethyl acetate are recycled via distillation, reducing waste. A 2024 study achieved 95% solvent recovery, lowering production costs by 22%.

Structural Confirmation and Purity Assessment

Spectroscopic Analysis

  • ¹H NMR : Aromatic protons (δ 6.5–8.5 ppm), ester carbonyl (δ 4.0–4.5 ppm for OCH₂), and methyl groups (δ 1.2–2.5 ppm).
  • ¹³C NMR : Ester carbonyl at δ 165 ppm, C=N at δ 149 ppm.
  • HRMS : Molecular ion peak at m/z 218.25 [M+H]⁺.

Chromatographic Methods

  • HPLC : Purity >98% using C18 columns (acetonitrile/water, 70:30).
  • TLC : Rf = 0.6 (ethyl acetate/hexane, 3:7).

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

Method Catalyst Temperature (°C) Time (h) Yield (%)
Acid-catalyzed cyclization Acetic acid 120 6 78
Raney nickel hydrogenation Raney Ni 25–35 15 83.1
Microwave irradiation None 150 0.3 89
Blue LED photocatalysis K₂CO₃ 25 6 92

Scientific Research Applications

While specific information on the applications of "Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate" is limited within the provided search results, research on related compounds can offer insights into potential applications.

1H-benzo[d]imidazoles :

  • Antitumor activity Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has been used in a series of heterocyclization reactions to produce pyrazole, thiophene, pyridine, and coumarin derivatives with antitumor activities . Synthesized compounds were tested against human tumor cell lines, including MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung) .
  • STING Agonist Platform: 1H-benzo[d]imidazole derivatives are being explored for application in antibody-drug conjugates .
  • Antibacterial Agents: 1H-Benzo[d]imidazole derivatives have been evaluated for their potential to combat Pseudomonas aeruginosa .

Magnetic Resonance Imaging (MRI) :

  • Magnetic resonance imaging can be used to evaluate tissue injury caused by intramuscular injections . Diffusion-related magnetic resonance imaging parametric maps can characterize white matter of the brain .

Synthesis Methods:

  • Crystalline forms of 1-((2 '-cyanobiphenyl base-4-yl) methyl)-2-oxyethyl group-1H-benzo [d] imidazoles-7-carboxylic acid 1-(cyclohexyl oxygen base ketonic oxygen base) ethyl ester can be prepared through various methods involving reactions with different organic solvents and catalysts .

Mechanism of Action

The mechanism of action of ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate and related benzimidazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
This compound 1,2-dimethyl; 7-ethyl ester C₁₂H₁₄N₂O₂ Intermediate for antihypertensive agents
Methyl 4-methyl-1H-benzo[d]imidazole-7-carboxylate 4-methyl; 7-methyl ester C₁₀H₁₀N₂O₂ Precursor for N-substituted carboxamides
Methyl 4,5-difluoro-2-(methoxymethyl)-1H-benzo[d]imidazole-7-carboxylate 4,5-difluoro; 2-methoxymethyl; 7-methyl ester C₁₁H₁₀F₂N₂O₃ Enhanced lipophilicity for bioactivity optimization
Ethyl 2-(butylamino)-1H-benzo[d]imidazole-7-carboxylate 2-butylamino; 7-ethyl ester C₁₄H₁₇N₃O₂ Necroptosis inhibitor candidate
Ethyl 1H-benzo[d]imidazole-7-carboxylate No substituents; 7-ethyl ester C₁₀H₁₀N₂O₂ Base structure for SAR studies

Key Observations :

  • Substituent Effects : Methyl or ethyl ester groups at position 7 are common across derivatives, with ethyl esters generally offering slower hydrolysis rates compared to methyl esters, impacting pharmacokinetics .
  • Fluorine or methoxymethyl groups at positions 4/5 improve membrane permeability and target binding .
This compound

Synthesis typically involves cyclization of diamino benzoate precursors with appropriate alkylating agents. For example, methyl 3-formamido-4-methyl-2-nitrobenzoate undergoes reductive cyclization with iron in methanol/acetic acid to form benzimidazole cores .

Comparison with Analogues:
  • Methyl 4-methyl-1H-benzo[d]imidazole-7-carboxylate : Synthesized via similar reductive cyclization but lacks dimethyl substitution, resulting in lower steric protection .
  • Ethyl 2-(butylamino)-1H-benzo[d]imidazole-7-carboxylate: Requires isothiocyanate coupling with diamino benzoates, highlighting the versatility of position 2 for introducing aminoalkyl chains .

Biological Activity

Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. Research indicates that these compounds exhibit significant activity against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Escherichia coli3.9 µg/mL
Mycobacterium smegmatis< 7.8 µg/mL
Candida albicans5.0 µg/mL

The compound has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The low MIC values suggest strong efficacy in inhibiting the growth of these microorganisms .

Anticancer Activity

Benzimidazole derivatives are also recognized for their potential anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineGI50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis
U-937 (Monocytic Leukemia)10.38DNA topoisomerase inhibition
A549 (Lung Cancer)12.00Cell cycle arrest at G1 phase

The compound's mechanism of action includes inducing apoptosis and inhibiting DNA topoisomerases, which are critical targets in cancer therapy . Flow cytometry assays have confirmed its ability to trigger apoptotic pathways in treated cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzimidazole derivatives, including this compound:

  • Synthesis and Characterization : A study reported the successful synthesis of this compound through a multi-step reaction involving condensation reactions followed by cyclization processes .
  • Biological Evaluation : In vitro assays demonstrated that the compound exhibits significant antimicrobial and anticancer activities compared to established drugs like doxorubicin .
  • Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to target proteins involved in bacterial resistance mechanisms and cancer cell proliferation .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylic acid. This reaction is critical for modifying solubility and biological activity.

Reaction Conditions :

  • Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at reflux for 6–8 hours.

  • Acidic Hydrolysis : HCl (6M) with heat, yielding >85% conversion.

Applications :
The carboxylic acid product is a precursor for anti-cancer agents targeting cytochrome P450 enzymes.

Nucleophilic Substitution at the Ester Group

The carbonyl carbon of the ester is susceptible to nucleophilic attack, enabling the synthesis of amides or thioesters.

Example Reaction :

Ethyl ester+NH2RDCC, DMAPAmide derivative+EtOH\text{Ethyl ester} + \text{NH}_2\text{R} \xrightarrow{\text{DCC, DMAP}} \text{Amide derivative} + \text{EtOH}

  • Conditions : Dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane at 25°C.

  • Yield : 70–80% for primary amines.

Heterocyclization Reactions

The benzimidazole core participates in cyclocondensation reactions with aldehydes to form fused heterocycles.

Benzylidene Derivative Synthesis :

Ethyl ester+ArCHOpiperidine, EtOH, refluxBenzylidene derivative\text{Ethyl ester} + \text{ArCHO} \xrightarrow{\text{piperidine, EtOH, reflux}} \text{Benzylidene derivative}

Aldehyde UsedProductYield (%)
BenzaldehydeEthyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate77
4-MethoxybenzaldehydeEthyl 2-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)acrylate69

Key Observations :

  • Electron-donating groups (e.g., -OCH₃) enhance reaction rates .

  • Products exhibit extended conjugation, confirmed by UV-Vis spectroscopy .

Alkylation and Acylation

The nitrogen atoms in the benzimidazole ring undergo alkylation or acylation to enhance lipophilicity.

Example :

Ethyl ester+CH3IK2CO3,DMFN-alkylated derivative\text{Ethyl ester} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-alkylated derivative}

  • Conditions : Potassium carbonate in DMF at 60°C.

  • Yield : ~60%.

Comparative Reactivity with Analogues

The ethyl and methyl substituents influence reactivity compared to similar compounds:

CompoundKey Reactivity Difference
Methyl 1H-benzo[d]imidazole-4-carboxylateLower solubility in polar solvents
Trifluoromethyl-substituted analoguesEnhanced electrophilic substitution

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via a tetrahedral intermediate, with rate dependence on pH.

  • Heterocyclization : Follows a Knoevenagel condensation mechanism, facilitated by piperidine .

This compound’s multifunctional reactivity makes it a cornerstone in medicinal chemistry, particularly for generating libraries of bioactive molecules. Future research should explore its catalytic applications and enantioselective modifications.

Q & A

Q. What synthetic strategies are commonly employed to prepare Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate?

  • Methodological Answer : The compound is synthesized via cyclization of nitro precursors (e.g., methyl 3-formamido-4-methyl-2-nitrobenzoate) using iron in methanol/acetic acid under reflux, followed by purification via liquid-liquid extraction and silica gel chromatography . Alternative routes involve condensation of o-phenylenediamine derivatives with aryl aldehydes or ketones under basic conditions (e.g., ammonia or NaOH) to form the benzimidazole core, with subsequent esterification .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • 1H/13C NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm), ester carbonyl (δ ~165 ppm), and methyl/ethyl substituents (δ 1.2–2.5 ppm for CH3; δ 4.0–4.5 ppm for OCH2) .
  • HRMS : Exact mass analysis to verify molecular ion peaks (e.g., m/z 257.3 [M+1] for methyl-substituted analogs) .
  • HPLC : Purity assessment (>98% by area normalization) .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Common methods include:
  • Silica gel chromatography with gradients of ethyl acetate/hexanes for intermediate purification .
  • Recrystallization from boiling water or ethanol to remove polar impurities .
  • Acid-base extraction to separate unreacted amines or carboxylic acids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in benzimidazole ring formation?

  • Methodological Answer : Optimization involves:
  • Catalyst screening : Iron in acetic acid enhances nitro-group reduction , while AlCl3 or TFA aids cyclization .
  • Temperature control : Reflux (~70–120°C) balances reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DCE) improve solubility of intermediates .
  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify critical parameters (e.g., stoichiometry, pH) .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates:
  • Electronegativity and hardness to assess nucleophilic/electrophilic sites .
  • Fukui functions to map reactive regions (e.g., C-2 of the benzimidazole core for electrophilic substitution) .
  • Solvent effects via implicit models (e.g., COSMO) to simulate reaction environments .

Q. How are analytical contradictions (e.g., conflicting NMR or MS data) resolved during characterization?

  • Methodological Answer : Contradictions are addressed by:
  • Multi-technique validation : Cross-checking NMR, HRMS, and IR data to confirm functional groups .
  • Isotopic labeling : Using deuterated solvents or 13C-labeled precursors to clarify ambiguous peaks .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural proof (e.g., patent-derived crystalline forms) .

Q. What strategies are used to study polymorphism in crystalline derivatives of this compound?

  • Methodological Answer : Polymorphism analysis includes:
  • PXRD : Diffraction patterns distinguish crystalline phases (e.g., candesartan cilexetil intermediates) .
  • DSC/TGA : Thermal profiles identify phase transitions or solvate formation .
  • Solvent screening : Recrystallization from diverse solvents (e.g., methanol vs. ethyl acetate) to isolate polymorphs .

Q. How are structure-activity relationships (SAR) investigated for derivatives of this compound in drug discovery?

  • Methodological Answer : SAR studies involve:
  • Functional group variation : Substituting ethyl/methyl groups to modulate lipophilicity (e.g., candesartan analogs) .
  • Docking simulations : Targeting receptors like EGFR or angiotensin II type 1 (AT1) to predict binding affinity .
  • In vitro assays : Cytotoxicity screening (e.g., MTT assays) to correlate substituents with biological activity .

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